molecular formula C16H19BrO6 B4938388 diethyl (2-bromo-4,5-dimethoxybenzylidene)malonate

diethyl (2-bromo-4,5-dimethoxybenzylidene)malonate

Cat. No.: B4938388
M. Wt: 387.22 g/mol
InChI Key: GBZGYRHNRBVHFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl (2-bromo-4,5-dimethoxybenzylidene)malonate, also known as DBM, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a number of different fields. In

Mechanism of Action

The mechanism of action of diethyl (2-bromo-4,5-dimethoxybenzylidene)malonate is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Specifically, this compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has also been found to have antioxidant properties, making it a potential treatment for oxidative stress-related diseases. This compound has also been found to have neuroprotective properties, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of using diethyl (2-bromo-4,5-dimethoxybenzylidene)malonate in lab experiments is its ability to selectively target cancer cells while leaving healthy cells unharmed. This makes it a potentially safer and more effective treatment for cancer than traditional chemotherapy drugs, which often have toxic side effects. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with.

Future Directions

There are a number of different directions that future research on diethyl (2-bromo-4,5-dimethoxybenzylidene)malonate could take. One area of interest is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of interest is the development of new derivatives of this compound that have improved solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.

Synthesis Methods

Diethyl (2-bromo-4,5-dimethoxybenzylidene)malonate can be synthesized through a number of different methods, but the most common method involves the reaction of 2-bromo-4,5-dimethoxybenzaldehyde with diethyl malonate in the presence of a base such as sodium ethoxide. The resulting product is a yellow crystalline solid that can be purified through recrystallization.

Scientific Research Applications

Diethyl (2-bromo-4,5-dimethoxybenzylidene)malonate has been studied extensively for its potential use in scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has the ability to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been found to have anti-inflammatory properties, making it a potential treatment for a number of different inflammatory diseases.

Properties

IUPAC Name

diethyl 2-[(2-bromo-4,5-dimethoxyphenyl)methylidene]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrO6/c1-5-22-15(18)11(16(19)23-6-2)7-10-8-13(20-3)14(21-4)9-12(10)17/h7-9H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBZGYRHNRBVHFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC(=C(C=C1Br)OC)OC)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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